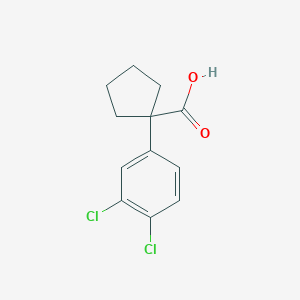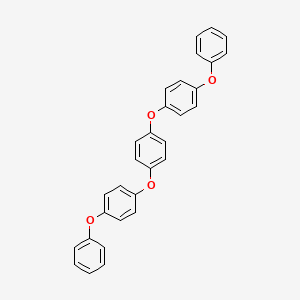
1,4-Bis(4-phenoxyphenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,4-Bis(4-phenoxyphenoxy)benzene” is an organic compound with the molecular formula C30H22O4 . It is a solid substance at 20°C .
Synthesis Analysis
While specific synthesis methods for “1,4-Bis(4-phenoxyphenoxy)benzene” were not found, related compounds have been synthesized through classical Witting-Horner and Sonogashira cross-coupling reactions .
Molecular Structure Analysis
The molecular weight of “1,4-Bis(4-phenoxyphenoxy)benzene” is 446.4933 . More detailed structural information may be available in a 2D Mol file or a computed 3D SD file .
Physical And Chemical Properties Analysis
“1,4-Bis(4-phenoxyphenoxy)benzene” is a solid at 20°C . It has a melting point of 151°C and a boiling point of 321°C at 10 mmHg . It is soluble in chloroform .
Wissenschaftliche Forschungsanwendungen
Application in Organic Chemistry
Summary of the Application
“1,4-Bis(4-phenoxyphenoxy)benzene” is a compound used in organic chemistry due to its unique structure and properties . It is a white to light yellow powder or crystal with a molecular weight of 446.50 .
Methods of Application or Experimental Procedures
The compound is typically stored under inert gas to avoid reactions with air . It is soluble in chloroform, which can be used as a solvent in various organic reactions .
Results or Outcomes
The compound has a melting point of 151 °C and a boiling point of 321 °C/10 mmHg . It also shows maximum absorption wavelength at 279 nm in cyclohexane .
Application in Materials Science
Summary of the Application
“1,4-Bis(4-phenoxyphenoxy)benzene” has been studied for its potential use in the field of materials science, particularly in the development of photoluminescent materials .
Methods of Application or Experimental Procedures
A phenylene ethynylene derivative of the compound, known as 1,4-bis (4- (phenylethynyl)phenylethynyl)benzene (BPPB), has been used in experiments to study its photoluminescence efficiency .
Results or Outcomes
The compound BPPB showed very high photoluminescence efficiency both in solution (ΦPL = 95 ± 3%) and thin films (ΦPL = 71 ± 3%) . It also exhibited blue electroluminescence (EL) of λEL (max) ∼470 and 510 nm .
Application in Liquid Crystal Composition
Summary of the Application
“1,4-Bis(4-phenoxyphenoxy)benzene” and its derivatives have been used in the development of blue phase liquid crystal compositions .
Methods of Application or Experimental Procedures
A number of 1,4-bis(phenylethynyl)benzene derivatives (BPEBs) and their analogues with different numbers of side-substitute fluorine atoms on benzene rings, and alkyl chains, ethoxyl groups, fluorine atoms and trifluoromethyl groups as the end groups have been synthesized .
Results or Outcomes
Some BPEBs have a wide range of the nematic phase temperature with high optical anisotropy (Δn) and acceptable dielectric anisotropy (Δɛ), which have been applied as the crucial compositions to constitute a liquid crystal mixture having the properties of Δɛ = 29.0 and Δn = 0.283 at 25 °C . With the addition of the chiral dopant to the obtained liquid crystal mixture, blue phase liquid crystal with a blue phase temperature range of 8 °C has been achieved .
Application in Organic Light Emitting Diodes
Summary of the Application
A phenylene ethynylene derivative of “1,4-Bis(4-phenoxyphenoxy)benzene”, known as 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB), has been used in the development of organic light emitting diodes .
Methods of Application or Experimental Procedures
BPPB has been used as an emitter and also functions as a hole transport layer in organic light emitting diodes .
Results or Outcomes
BPPB showed blue electroluminescence (EL) of λEL (max) ∼470 and 510 nm with an external EL efficiency of ηEL ∼0.53% and maximum luminance of ∼70000 cd m −2 at current density of ∼2 A cm −2 .
Application in Acid Generation
Summary of the Application
“1,4-Bis(phenylsulfonyloxy)benzene”, a derivative of “1,4-Bis(4-phenoxyphenoxy)benzene”, has been studied for its potential use in acid generation .
Methods of Application or Experimental Procedures
The study of acid generation of disulfonates is interesting as it may allow to generate two molecules of benzenesulfonic acids from one molecule .
Results or Outcomes
Application in Liquid Crystal Displays
Summary of the Application
Liquid crystals (LCs) have had a multitude of applications in the past few decades . One of the important and unique applications is their use as the key fundamental materials to develop LC displays , which have actually changed people’s lifestyle due to the use of mobiles, notebook computers, flat panel desktop monitors, and LCD televisions, etc .
Methods of Application or Experimental Procedures
The development of excellent LC displays, which have the advantages of fast response, high contrast ratio, and low driving voltage, depends greatly on the development of new types and properties of LCs . The demand for LCDs with a fast response is one of the crucial factors to improve the quality of the displays, and blue phase liquid crystal (BPLC) is commonly considered to be one of the strongest candidates .
Results or Outcomes
With the addition of the chiral dopant to the obtained liquid crystal mixture, blue phase liquid crystal with a blue phase temperature range of 8 °C has been achieved .
Safety And Hazards
Eigenschaften
IUPAC Name |
1,4-bis(4-phenoxyphenoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O4/c1-3-7-23(8-4-1)31-25-11-15-27(16-12-25)33-29-19-21-30(22-20-29)34-28-17-13-26(14-18-28)32-24-9-5-2-6-10-24/h1-22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUDDNWGFYFRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(4-phenoxyphenoxy)benzene | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

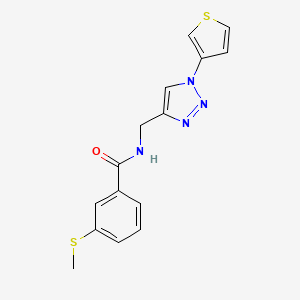
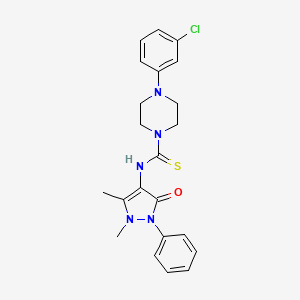
![3-benzyl-6-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2737849.png)
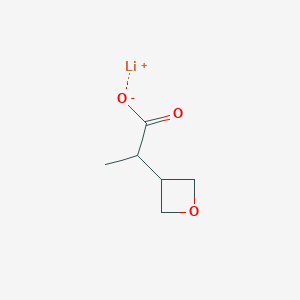
![5-[(4-Chlorophenyl)methyl]-7-(4-methoxybenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2737853.png)
![7-ethyl-8-methyl-6-oxo-N-(thiophen-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2737854.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(6-methoxypyridin-3-yl)methanone](/img/structure/B2737855.png)
![8-(3,4-Dimethylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2737857.png)
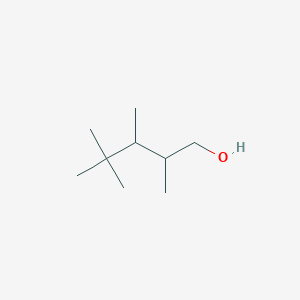
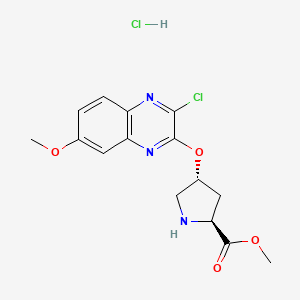
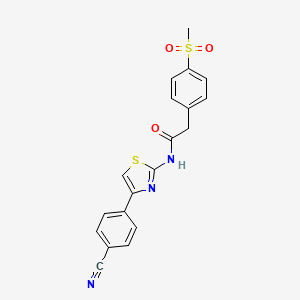
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2737863.png)
![3-[(5E)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2737865.png)
